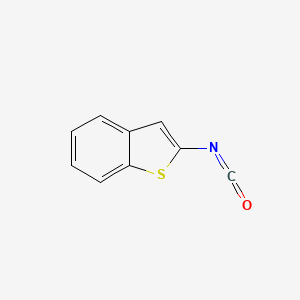

2-Isocyanato-1-benzothiophene

描述

属性

IUPAC Name |

2-isocyanato-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUDAIDLACCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576457 | |

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124808-79-3 | |

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Curtius Rearrangement Route

One of the most efficient and commonly reported methods for preparing isocyanates, including benzothiophene derivatives, is via the Curtius rearrangement of acyl azides derived from carboxylic acid precursors.

Process Summary : Starting from 2-substituted benzo[b]thiophene-2-carboxylic acid, the acid is converted to the corresponding hydrazide by reaction with hydrazine hydrate. The hydrazide is then treated with nitrous acid to form the acyl azide intermediate. Upon heating, the acyl azide undergoes Curtius rearrangement to generate the isocyanate intermediate, which can be trapped or further reacted to isolate the this compound compound.

-

- One-pot reaction combining azide formation, thermal rearrangement, and trapping.

- High efficiency in generating the isocyanate intermediate.

- The isocyanate can be trapped with nucleophiles such as alcohols to form carbamates or further converted to other derivatives.

Reference Example : A study reported the conversion of 5-nitrobenzo[b]thiophene-2-carboxylic acid to its hydrazide, then to the azide, followed by thermal rearrangement to the isocyanate intermediate, which was trapped with ethyl alcohol to afford carbamate derivatives.

Thermal Decomposition of Carbamoyl Chlorides

Another classical approach involves the thermal decomposition of carbamoyl chlorides to yield isocyanates.

Process Summary : Secondary carbamoyl chlorides derived from the corresponding amines are subjected to controlled heating (typically 50–250 °C). This thermal treatment induces elimination of HCl, forming the isocyanate.

-

- Suitable for aromatic and heterocyclic amines, including benzothiophene derivatives.

- Requires careful temperature control to avoid decomposition.

- The carbamoyl chloride intermediates are typically prepared by reaction of the amine with phosgene or phosgene equivalents.

Reference Example : The preparation of various organic isocyanates, including heterocyclic types, by heating carbamoyl chlorides has been documented, emphasizing the mild conditions and purification by distillation or recrystallization.

Direct Phosgenation of Amino-Benzothiophene Derivatives

Direct phosgenation of amino-substituted benzothiophenes is a straightforward method to obtain the corresponding isocyanates.

Process Summary : The amino group on 1-benzothiophene is reacted with phosgene or phosgene substitutes under controlled conditions to form the carbamoyl chloride intermediate, which upon heating rearranges to the isocyanate.

-

- Requires handling of toxic phosgene or safer phosgene substitutes.

- Reaction conditions must be optimized to prevent side reactions.

- The isocyanate product can be isolated by distillation or crystallization.

Reference Example : Patents and literature describe the synthesis of benzothiophene isocyanates via phosgene treatment of amino derivatives, followed by thermal rearrangement.

Photochemical and Visible-Light Promoted Synthesis (Emerging Methods)

Recent advances include photochemical methods for benzothiophene derivatives, though direct preparation of this compound by these methods is less documented.

Process Summary : Visible-light-promoted reactions involving aryne intermediates and alkynyl sulfides can construct benzothiophene rings, which can be further functionalized to isocyanates.

-

- Mild reaction conditions using blue LED or sunlight.

- Potential for green chemistry applications.

- Requires subsequent functional group transformations to introduce isocyanate.

Reference Example : Visible-light-promoted synthesis of benzothiophenes has been reported, providing a platform for further functionalization to isocyanates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Curtius Rearrangement | 2-Substituted benzo[b]thiophene carboxylic acid | Hydrazine hydrate, nitrous acid, heat | Moderate to High (60–90) | One-pot, efficient isocyanate formation | Requires azide handling, thermal step |

| Thermal Decomposition of Carbamoyl Chlorides | Carbamoyl chloride intermediates | Heating (50–250 °C) | High (up to 90) | Mild conditions, scalable | Requires phosgene, careful temp control |

| Direct Phosgenation | Amino-benzothiophene derivatives | Phosgene or substitutes, heat | Moderate to High | Direct, well-established | Toxic reagents, safety concerns |

| Photochemical Aryne Reaction | Alkynyl sulfides and aryne precursors | Visible light irradiation, catalysts | Moderate (40–70) | Mild, green chemistry potential | Multi-step, less direct for isocyanate |

化学反应分析

Types of Reactions: 2-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Addition Reactions: The isocyanate group can add to nucleophiles such as alcohols and amines, forming carbamate and urea derivatives, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Transition metal catalysts can be used to facilitate certain reactions, such as cyclization and substitution.

Major Products:

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Complex Heterocycles: Formed through cyclization reactions.

科学研究应用

Applications in Medicinal Chemistry

2-Isocyanato-1-benzothiophene exhibits potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its applications include:

- Anticancer Agents : Research has indicated that compounds with isocyanate functionalities can exhibit cytotoxic effects against various cancer cell lines. The benzothiophene structure may enhance these effects due to its ability to interact with biological targets.

- Antidepressants : Compounds derived from thiophene and benzothiophene have been studied for their potential antidepressant properties. The unique structural features of this compound could contribute to its efficacy as a serotonin reuptake inhibitor, similar to other known antidepressants .

Applications in Materials Science

In materials science, this compound is being explored for its potential use in:

- Polymer Chemistry : Isocyanates are crucial in synthesizing polyurethanes and other polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and participate in charge transfer processes makes it a candidate for further exploration in organic electronics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of benzothiophene, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to effective therapeutic agents.

Case Study 2: Polymer Development

Research focused on the incorporation of this compound into polyurethane formulations. The findings indicated improved mechanical strength and thermal resistance compared to standard polyurethanes, showcasing its potential for high-performance materials.

作用机制

The mechanism of action of 2-Isocyanato-1-benzothiophene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Comparison with Similar Compounds

To contextualize 2-isocyanato-1-benzothiophene, we compare it with structurally related compounds, focusing on functional group variations and their implications:

Table 1: Key Properties of this compound and Analogues

Key Differences and Research Findings

Reactivity: The isocyanato group (-N=C=O) is highly electrophilic, enabling rapid reactions with nucleophiles like amines to form ureas. In contrast, the isothiocyanato group (-N=C=S) exhibits slower kinetics due to sulfur’s lower electronegativity but forms more stable thiourea adducts . Theoretical studies suggest that the electron-withdrawing nature of the isocyanato group increases the electrophilicity of the benzothiophene ring compared to the chloro or amino derivatives.

Stability :

- Isocyanato compounds are generally moisture-sensitive and prone to hydrolysis, forming carbamic acids or urea derivatives. The isothiocyanato analog is more stable under ambient conditions but may require inert atmospheres for long-term storage.

生物活性

2-Isocyanato-1-benzothiophene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features allow for various interactions with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The synthesis of this compound typically involves the reaction of substituted benzothiophenes with aryl isocyanates in the presence of solvents such as N,N'-dimethylformamide (DMF) and triethylamine (TEA) under controlled conditions. This method yields derivatives that can be evaluated for biological activity against various cell lines.

Antiproliferative Effects

Research has shown that derivatives of this compound exhibit varying degrees of antiproliferative activity against several human cancer cell lines. For instance, compounds derived from benzothiophene structures have demonstrated moderate to significant inhibition of cell growth in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Notably, certain derivatives have been reported to have log GI50 values indicating their potency against specific cancer types .

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 22e | SK-Hep-1 | 5.84 |

| 22g | MDA-MB-231 | 5.66 |

| 22h | NUGC-3 | 5.44 |

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies indicate that these compounds may inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . Additionally, they have been shown to induce apoptosis through the activation of caspases, further contributing to their antiproliferative effects .

FAAH Inhibition

Another area of interest is the role of this compound derivatives as inhibitors of fatty acid amide hydrolase (FAAH). These compounds have been noted for their ability to covalently modify the active site serine residue in FAAH, leading to increased levels of endogenous fatty acid amides that can produce analgesic and anti-inflammatory effects without the side effects typically associated with cannabinoid receptor agonists .

Case Studies

Several case studies have highlighted the biological activities associated with benzothiophene derivatives:

- Anticancer Activity : A study evaluated the antiproliferative effects of various benzothiophene derivatives against multiple cancer cell lines, finding that certain compounds exhibited significant cytotoxicity with IC50 values as low as 6.10 μM for specific derivatives .

- Anti-inflammatory Effects : In vivo studies demonstrated that certain FAAH inhibitors derived from benzothiophene structures could significantly reduce pain responses in rat models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

常见问题

Q. What strategies validate structure-property relationships in this compound derivatives?

- Answer : Combine synthetic chemistry (e.g., introducing electron-withdrawing groups) with XRD and charge-transport measurements (e.g., field-effect mobility in OFETs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。